Axl-IN-17: A Deep Dive into its Mechanism of Action
Axl-IN-17: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Axl-IN-17 is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase, a key player in cancer progression, metastasis, and drug resistance. With a half-maximal inhibitory concentration (IC50) of 3.2 nM against AXL, this orally bioavailable compound has demonstrated significant anti-tumor efficacy in preclinical models. This technical guide provides a comprehensive overview of the mechanism of action of Axl-IN-17, detailing its effects on downstream signaling pathways, and provides protocols for key experiments utilized in its characterization.
Introduction to AXL Signaling
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family. Upon binding to its ligand, Gas6 (Growth arrest-specific 6), AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT and MAPK/ERK pathways, are crucial for cell survival, proliferation, migration, and invasion. Dysregulation of AXL signaling is implicated in the progression and therapeutic resistance of various cancers.
Mechanism of Action of Axl-IN-17
Axl-IN-17 exerts its anti-tumor effects by directly inhibiting the kinase activity of AXL. By binding to the ATP-binding pocket of the AXL kinase domain, Axl-IN-17 prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. While the direct downstream effects of Axl-IN-17 are still under detailed investigation, studies on other selective AXL inhibitors provide strong evidence for its mechanism. For instance, the AXL inhibitor RXDX106 has been shown to potently inhibit AXL phosphorylation, leading to a subsequent decrease in the phosphorylation of AKT (a key component of the PI3K/AKT pathway), but not ERK. This suggests that a primary mechanism of AXL inhibition is the suppression of the PI3K/AKT survival pathway.
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Caption: AXL signaling pathway and the inhibitory action of Axl-IN-17.
Quantitative Data
The following tables summarize the key quantitative data for Axl-IN-17.
Table 1: In Vitro Potency of Axl-IN-17
| Target | IC50 (nM) |
| AXL | 3.2 |
Table 2: Kinase Selectivity Profile of Axl-IN-17
| Kinase | Inhibition at 1 µM |
| MER | Yes |
| TYRO3 | Yes |
| MET | Yes |
| RON | Yes |
| Other 89 kinases | No Inhibition |
Table 3: Pharmacokinetic Properties of Axl-IN-17 in Rats (Oral Administration)
| Parameter | Value |
| Half-life (t½) | 10.09 h |
| AUC | 59,815 ng·h/mL |
| Cmax | 2,906 ng/mL |
Table 4: In Vivo Efficacy of Axl-IN-17 in BaF3/TEL-AXL Xenograft Mouse Model
| Dose (mg/kg, once daily) | Tumor Growth Inhibition (%) |
| 25 | 89.8 |
| 50 | 103.9 |
| 100 | 104.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Western Blot Analysis of AXL and AKT Phosphorylation
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Caption: Workflow for Western Blot Analysis.
Protocol Details:
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Cell Culture and Treatment: Plate cells (e.g., BaF3/TEL-AXL or other AXL-expressing cancer cell lines) and grow to 70-80% confluency. Treat cells with varying concentrations of Axl-IN-17 or vehicle control (DMSO) for specified time periods.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against p-AXL, AXL, p-AKT, and AKT overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) kit.
BaF3/TEL-AXL Cell Proliferation Assay
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Caption: Workflow for BaF3/TEL-AXL Proliferation Assay.
Protocol Details:
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Cell Seeding: Seed BaF3 cells engineered to express the TEL-AXL fusion protein (rendering them IL-3 independent) in a 96-well plate.
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Compound Treatment: Add serial dilutions of Axl-IN-17 to the wells.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.
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Viability Assessment: Add a cell viability reagent, such as CellTiter-Glo®, which measures ATP levels as an indicator of cell viability.
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Data Analysis: Measure luminescence using a plate reader and calculate the IC50 value by plotting the percentage of cell growth inhibition against the log concentration of Axl-IN-17.
In Vivo Xenograft Mouse Model
